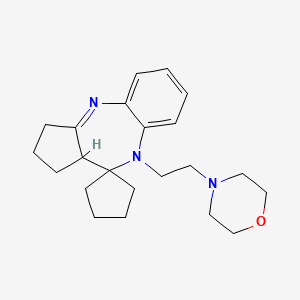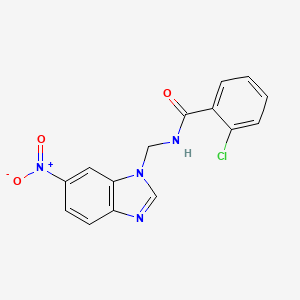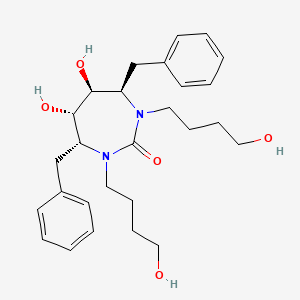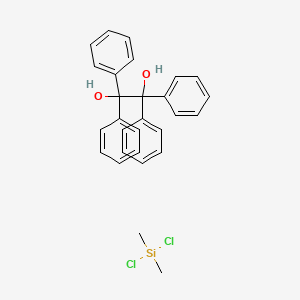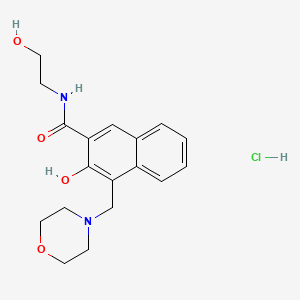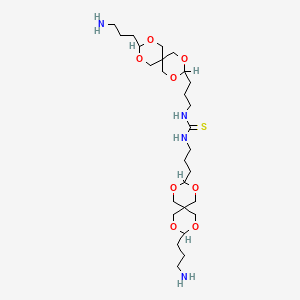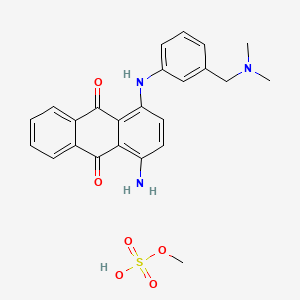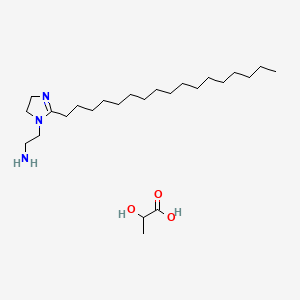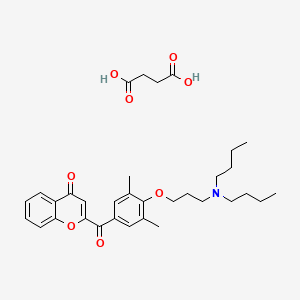
Einecs 283-379-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 283-379-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of polymers and copolymers, making it an essential component in the plastics industry.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.
Medicine
In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.
Molecular Targets and Pathways
The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reactivity, and applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other vinyl monomers.
Potassium Persulfate: Used in aqueous polymerization systems and has a higher decomposition temperature compared to 2,2’-azobis(2-methylpropionitrile).
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different decomposition kinetics and applications.
Uniqueness
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization reactions. Its versatility and efficiency as a radical initiator make it a preferred choice in both research and industrial applications.
属性
CAS 编号 |
84604-94-4 |
|---|---|
分子式 |
C33H43NO8 |
分子量 |
581.7 g/mol |
IUPAC 名称 |
butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one |
InChI |
InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
NODMFCLYPDIFHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


